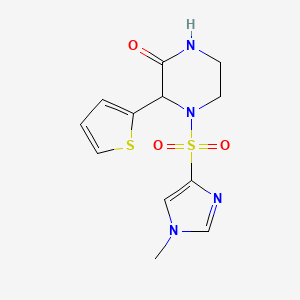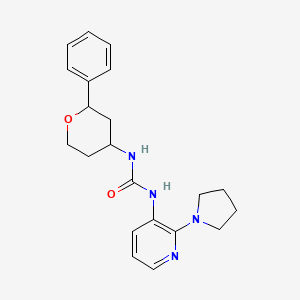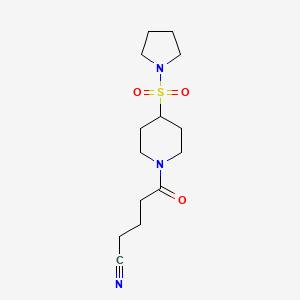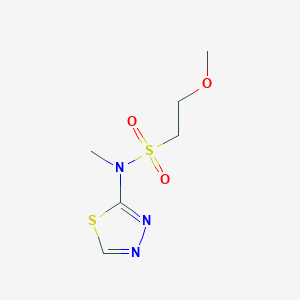
4-(1-Methylimidazol-4-yl)sulfonyl-3-thiophen-2-ylpiperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Methylimidazol-4-yl)sulfonyl-3-thiophen-2-ylpiperazin-2-one is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonyl group, a thiophene ring, and a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylimidazol-4-yl)sulfonyl-3-thiophen-2-ylpiperazin-2-one typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the imidazole ring, which can be achieved through the cyclization of amido-nitriles under mild conditions using a nickel-catalyzed addition to nitrile . The thiophene ring can be introduced through a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of high-throughput screening methods to optimize reaction conditions and catalysts .
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Methylimidazol-4-yl)sulfonyl-3-thiophen-2-ylpiperazin-2-one undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of the thiophene ring.
Imidazolines: Formed from the reduction of the imidazole ring.
Sulfonamides and Sulfonate Esters: Formed from nucleophilic substitution reactions involving the sulfonyl group.
Aplicaciones Científicas De Investigación
4-(1-Methylimidazol-4-yl)sulfonyl-3-thiophen-2-ylpiperazin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-(1-Methylimidazol-4-yl)sulfonyl-3-thiophen-2-ylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity . The sulfonyl group can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity . The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, further stabilizing the compound-protein complex .
Comparación Con Compuestos Similares
4-(1-Methylimidazol-4-yl)sulfonyl-3-thiophen-2-ylpiperazin-2-one can be compared with other similar compounds, such as:
Imidazole Derivatives: Compounds containing the imidazole ring, which are known for their broad range of biological activities.
Thiophene Derivatives: Compounds containing the thiophene ring, which are used in the development of advanced materials and pharmaceuticals.
Piperazine Derivatives: Compounds containing the piperazine ring, which are commonly used in medicinal chemistry for their pharmacological properties.
The uniqueness of this compound lies in its combination of these functional groups, which endows it with a diverse range of chemical reactivity and biological activity .
Propiedades
IUPAC Name |
4-(1-methylimidazol-4-yl)sulfonyl-3-thiophen-2-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S2/c1-15-7-10(14-8-15)21(18,19)16-5-4-13-12(17)11(16)9-3-2-6-20-9/h2-3,6-8,11H,4-5H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEZUPCLFFVYBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCNC(=O)C2C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[[1-(2-Fluorophenyl)pyrrolidin-3-yl]methylsulfamoyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B6969256.png)
![5-[4,4-Difluoro-3-(hydroxymethyl)piperidin-1-yl]sulfonyl-2-methylisoindole-1,3-dione](/img/structure/B6969262.png)
![1-[5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-yl]-3-[(5-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B6969265.png)



![2,3,4,5,6-pentamethyl-N-[1-(1-methylpyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B6969292.png)
![[3-Benzyl-1-(4-methylpiperidin-1-yl)sulfonylpiperidin-3-yl]methanol](/img/structure/B6969297.png)

![N-[(2-ethyl-1-benzofuran-3-yl)methyl]-N-methylcyclopropanesulfonamide](/img/structure/B6969313.png)

![1-[(3-Fluorophenyl)methyl]-4-(1-methylimidazol-4-yl)sulfonylpiperazin-2-one](/img/structure/B6969327.png)
![4-fluoro-N,3,5-trimethyl-N-[(2-methylfuran-3-yl)methyl]benzenesulfonamide](/img/structure/B6969329.png)
![7-(2-methylpyrazol-3-yl)sulfonyl-3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6969339.png)
